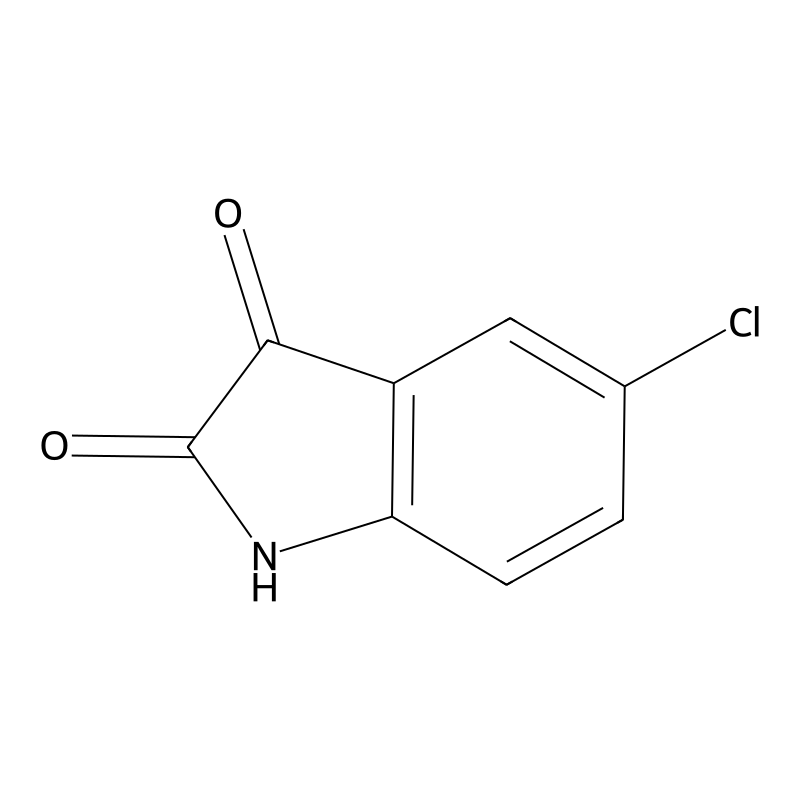

5-Chloroisatin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemotherapeutic Activities

Scientific Field: Medical Chemistry

Application Summary: 5-Chloro-1H-indole-2,3-dione has been used in the synthesis of 3-thiosemicarbazones to investigate their chemotherapeutic activities.

Methods of Application: The structures of the synthesized compounds were confirmed by spectral data (IR, 1H NMR, 13C NMR-APT, 13C NMR-DEPT, HSQC, HMBC) and elemental analysis.

Results: Preliminary screening results indicated that alkyl substituted compounds were more effective in mitosis phase when compared to the synthesis phase. Methyl substituted and allyl substituted compounds were found to be active against S. aureus and C.

Synthesis of Indole Derivatives

Scientific Field: Organic Chemistry

Application Summary: Indoles, including 5-Chloro-1H-indole-2,3-dione, are significant heterocyclic systems in natural products and drugs.

Methods of Application: The application of indole derivatives involves the investigation of novel methods of synthesis.

Synthesis of a New Cationic Surfactant

Scientific Field: Chemical Engineering

Application Summary: 5-Chloro-1H-indole-2,3-dione has been used in the synthesis of a new cationic surfactant.

5-Chloroisatin is an organic compound characterized by the presence of a chloro group at the fifth position of the isatin structure. Its chemical formula is C_8H_6ClN_1O_2, and it has a molecular weight of 185.59 g/mol. The compound is notable for its bright yellow crystalline appearance and is soluble in organic solvents such as ethanol and dimethyl sulfoxide. 5-Chloroisatin serves as a versatile building block in organic synthesis, particularly in the development of various biologically active compounds and materials.

- Enzyme inhibition: The molecule might interact with enzymes containing indole-binding pockets, potentially affecting their activity.

- Protein-protein interaction: The chlorine atom and carbonyl groups could contribute to interactions with protein surfaces, influencing cellular processes.

- Antioxidant activity: The presence of carbonyl groups might allow the molecule to scavenge free radicals.

5-Chloroisatin finds applications across various fields:

- Pharmaceuticals: It serves as a precursor for synthesizing bioactive compounds with potential therapeutic effects.

- Material Science: Due to its reactive nature, it is used in developing new materials and polymers.

- Agricultural Chemistry: Compounds derived from 5-chloroisatin are being explored for their potential use as pesticides and herbicides

5-Chloroisatin exhibits a range of biological activities, making it a subject of interest in pharmaceutical research. Some key findings include:

- Anticancer Activity: Studies have shown that derivatives of 5-chloroisatin possess significant anticancer properties, particularly against breast cancer cells .

- Antimicrobial Properties: The compound has demonstrated antimicrobial activity against various bacterial strains, indicating its potential as an antimicrobial agent

Several methods have been developed for synthesizing 5-chloroisatin:

- Direct Chlorination: One common method involves chlorination of isatin using chlorine gas or chlorinating agents under controlled conditions.

- Condensation Reactions: 5-Chloroisatin can also be synthesized through the condensation of 5-chlorobenzoyl chloride with an appropriate nitrogen source, such as an amine or hydrazine .

- From Isatin Derivatives: It can be derived from other isatin derivatives through selective chlorination or substitution reactions.

Interaction studies involving 5-chloroisatin have revealed insights into its mechanism of action:

- Enzyme Inhibition: Research indicates that certain derivatives may inhibit specific enzymes related to cancer progression, suggesting a targeted approach for cancer therapy .

- Binding Affinity Studies: Investigations into the binding affinities of 5-chloroisatin derivatives with various biological targets have shown promising results, highlighting their potential as lead compounds in drug design .

Similar Compounds

Several compounds share structural similarities with 5-chloroisatin. Here are some notable examples:

Compound Name Structural Features Unique Aspects Isatin Lacks chlorine at the fifth position Serves as a parent compound for many derivatives 6-Chloroisatin Chlorine at the sixth position Exhibits different biological activity profiles 5-Bromoisatin Bromine instead of chlorine May have distinct reactivity patterns N-Methylisatin Methyl group substitution Alters solubility and reactivity 5-Chloroisatin's unique chlorine substitution at the fifth position distinguishes it from these similar compounds, influencing its reactivity and biological properties.

Convergent and Stepwise Synthetic Methodologies

The synthesis of 5-chloroisatin derivatives employs both convergent and stepwise strategies. A regioselective chlorination method using trichloroisocyanuric acid (TICA) in H₂SO₄ achieves 72% yield of 5-chloroisatin within 5 minutes, outperforming traditional Sandmeyer reactions that require hazardous diazonium intermediates. This superelectrophilic chlorination mechanism involves polyprotonated TICA species, which facilitate Cl⁺ transfer to the isatin core, minimizing byproducts like 7-chloroisatin.

For complex derivatives, stepwise approaches are preferred. For example, 5-chloro-1-allylindoline-2,3-dione is synthesized via N-alkylation of 5-chloroisatin with allyl bromide under phase-transfer conditions (K₂CO₃/DMF), followed by 1,3-dipolar cycloaddition with nitrile oxides to yield isoxazole hybrids.

Table 1: Comparative Analysis of Synthetic Methods for 5-Chloroisatin Derivatives

N-Alkylation and Cycloaddition Reactions

N-Alkylation is a cornerstone for diversifying 5-chloroisatin. Using 1,2-bis(2-chloroethoxy)ethane as a spacer, selective N-alkylation at the indole nitrogen achieves moderate-to-excellent yields (45–89%). Subsequent cycloaddition reactions with dipolarophiles like nitrile oxides or azides enable access to heterocyclic frameworks. For instance, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl derivatives yields 1,4-disubstituted 1,2,3-triazoles, enhancing antibacterial activity against Staphylococcus aureus (MIC: 25 μg/mL).

Hydrazone and Thiosemicarbazone Derivatization Strategies

Hydrazone derivatives of 5-chloroisatin exhibit enhanced bioactivity. Condensation with 2-thiophenecarboxaldehyde hydrazine produces Schiff bases that demonstrate dual inhibition of Aurora-A/B kinases (IC₅₀: 0.6–1.3 μM), critical targets in cancer therapy. Thiosemicarbazones, synthesized via condensation with thiosemicarbazide, show potent anticancer activity by inducing apoptosis in MCF-7 breast cancer cells (IC₅₀: 6.45 μM).

Key Reaction Scheme: Synthesis of 5-Chloroisatin-3-Hydrazone

- Hydrazine Formation: 5-Chloroisatin + hydrazine hydrate → 5-chloroisatin hydrazide.

- Schiff Base Condensation: Hydrazide + aromatic aldehydes → hydrazone derivatives.

Catalytic and Regioselective Approaches

DFT studies validate the regioselectivity of 1,3-dipolar cycloadditions. For example, reactions between 1-allyl-5-chloroindoline-2,3-dione and 4-chlorobenzaldoxime proceed via transition states with lower activation energies (ΔG‡: 25–30 kcal/mol), favoring isoxazole formation over alternative regioisomers. Copper catalysis (CuI) accelerates triazole synthesis, improving yields from <20% (uncatalyzed) to >80% under mild conditions.

5-Chloroisatin represents an important precursor for the synthesis of various pharmacologically active heterocyclic compounds with significant antibacterial properties [1]. The compound and its derivatives demonstrate considerable antibacterial activity against both Gram-positive and Gram-negative bacteria through multiple mechanisms of action [2]. Research indicates that 5-Chloroisatin derivatives act by disrupting bacterial cell membrane integrity and interfering with essential metabolic pathways necessary for bacterial survival [1] [5].

The antibacterial spectrum of 5-Chloroisatin and its derivatives has been extensively studied against various bacterial strains. In particular, 5-Chloroisatin-3-hydrazone has demonstrated remarkable efficacy against Proteus vulgaris, with inhibition zones measuring up to 25 mm at a concentration of 500 μg/cm³ [1]. This compound also exhibits significant activity against other Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as Gram-positive bacteria including Staphylococcus aureus and Enterococcus faecalis [5].

The antibacterial potency of 5-Chloroisatin derivatives varies depending on their structural modifications. For instance, N-alkylated 5-Chloroisatin derivatives have shown enhanced antimicrobial activity compared to the parent compound [2]. These derivatives exhibit good antimicrobial activity against various organisms, with the majority of compounds demonstrating significant inhibitory effects [2] [6].

Table 1: Antibacterial Activity of 5-Chloroisatin-3-hydrazone Against Various Bacterial Strains

Bacterial Strain Zone of Inhibition (mm) at Different Concentrations 125 μg/cm³ 250 μg/cm³ 500 μg/cm³ Escherichia coli 15 19 22 Enterococcus faecalis 13 19 21 Staphylococcus aureus 16 20 23 Pseudomonas aeruginosa 17 21 24 Proteus vulgaris 20 23 25 Data adapted from antibacterial activity studies of 5-Chloroisatin-3-hydrazone [1] [5]

Comparative studies between 5-Chloroisatin-3-hydrazone and isatin-3-hydrazone have revealed that the chloro-substitution at position 5 enhances antibacterial efficacy, particularly against Escherichia coli and Proteus vulgaris [1]. This suggests that the presence of the chlorine atom contributes significantly to the antibacterial properties of these compounds [5]. The mechanism appears to involve interaction with bacterial proteins and nucleic acids, leading to disruption of essential cellular processes [1] [6].

Antiviral and Antifungal Efficacy

5-Chloroisatin and its derivatives demonstrate significant antiviral and antifungal properties, making them valuable compounds for developing antimicrobial agents [1] [7]. The antiviral activity of 5-Chloroisatin derivatives is attributed to their ability to interfere with viral replication processes and inhibit viral protein synthesis [1]. These compounds have shown promising activity against various viral pathogens, although specific mechanisms require further elucidation [7].

The antifungal efficacy of 5-Chloroisatin derivatives has been extensively studied against various fungal pathogens [7] [19]. Research has shown that these compounds exhibit significant inhibitory effects against common fungal species such as Candida albicans, Aspergillus niger, and various phytopathogenic fungi [7] [19]. The antifungal activity appears to be related to the compound's ability to disrupt fungal cell membrane integrity and interfere with essential fungal metabolic pathways [7].

Studies on fluorine-containing pyridinium isatin hydrazones, including 5-Chloroisatin derivatives, have demonstrated significant antifungal activity against Fusarium oxysporum and Phytophthora cactorum [7]. The EC50 values for these compounds against F. oxysporum ranged from 0.60 to 21 µg/mL, indicating potent antifungal properties [7]. Similarly, against P. cactorum, the EC50 values ranged from 15.12 to 28 µg/mL [7].

Table 3: Antifungal Activity of 5-Chloroisatin Derivatives Against Fungal Pathogens

Fungal Pathogen Compound EC50 (µg/mL) Reference Fungicide EC50 (µg/mL) Fusarium oxysporum 5e 0.60 83.5 (Fludioxonil) Fusarium oxysporum 7a 7.25 83.5 (Fludioxonil) Phytophthora cactorum 5a 15.12 30.2 (Fludioxonil) Phytophthora cactorum 5c 15.40 30.2 (Fludioxonil) Phytophthora cactorum 5b 18.19 30.2 (Fludioxonil) Data adapted from antifungal activity studies of 5-Chloroisatin derivatives [7]

Comparative studies have shown that 5-Chloroisatin derivatives outperform reference fungicides such as fludioxonil and N-cetylpyridinium chloride in inhibiting fungal growth [7]. For instance, against F. oxysporum, compound 5e was 139 times more effective than fludioxonil and 235 times more effective than N-cetylpyridinium chloride [7]. This superior antifungal activity makes 5-Chloroisatin derivatives promising candidates for developing novel antifungal agents [7] [19].

Structure-activity relationship studies have revealed that the presence of specific substituents on the 5-Chloroisatin scaffold significantly influences antifungal activity [7] [19]. For example, the combination of a fluorine atom at the C5 position of the isatin skeleton with strong electron-withdrawing groups such as trifluoromethyl or chloro-fluoro substituents on the benzyl ring enhances antimicrobial activity against P. cactorum [7]. These findings provide valuable insights for designing more potent antifungal agents based on the 5-Chloroisatin scaffold [7] [19].

Enzyme Inhibition Studies (Urease, etc.)

5-Chloroisatin and its derivatives have demonstrated remarkable enzyme inhibitory properties, particularly against urease and other enzymes involved in various biological processes [8] [11]. Urease inhibition is of significant interest due to its implications in treating urinary tract infections, peptic ulcers, and other conditions associated with urease-producing bacteria [8]. Studies have shown that 5-Chloroisatin derivatives, particularly N4-benzyl substituted 5-chloroisatin-3-thiosemicarbazones, are extremely effective urease inhibitors [8] [11].

A series of fifteen N4-benzyl substituted 5-chloroisatin-3-thiosemicarbazones were synthesized and screened for their antiurease effects, demonstrating enzyme inhibition significantly better than the reference inhibitor, thiourea [8]. The IC50 values for these compounds ranged from 1.31 ± 0.06 to 3.24 ± 0.15 μM, compared to 22.3 ± 1.12 μM for thiourea [8] [11]. This indicates that these 5-Chloroisatin derivatives are approximately 7-17 times more potent than the reference inhibitor [8].

Table 4: Urease Inhibitory Activity of N4-benzyl Substituted 5-Chloroisatin-3-thiosemicarbazones

Compound Substituent Position on Phenyl Ring IC50 (μM) 5l 3-chloro 1.31 ± 0.06 5e 2-methoxy 1.45 ± 0.23 5j 4-fluoro 1.47 ± 0.09 5o 3,4-dichloro 1.97 ± 0.16 5a No substituent 3.24 ± 0.15 Thiourea (reference) - 22.3 ± 1.12 Data adapted from urease inhibition studies of 5-Chloroisatin derivatives [8] [11]

Structure-activity relationship studies have revealed that the position and nature of substituents on the phenyl ring significantly influence the urease inhibitory activity of these compounds [8]. For instance, compound 5l bearing a chloro substituent at position 3 of the phenyl ring was the most effective urease inhibitor, demonstrating two and a half times larger activity than compound 5a and seventeen times larger activity than thiourea [8] [11]. Similarly, compound 5e possessing a methoxy group at position 2 of the phenyl ring showed about two and fifteen times more activity than compound 5a and thiourea, respectively [8].

In addition to urease inhibition, 5-Chloroisatin derivatives have also shown inhibitory activity against other enzymes [12] [14]. For example, alkene oxindole derivatives of 5-Chloroisatin demonstrated moderate to strong inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1) enzyme, with IC50 values ranging from 0.19 to 1.69 μM [12]. Compound 23, in particular, showed a considerably higher IDO1 enzyme inhibition potency with an IC50 value of 0.19 μM [12].

Furthermore, 5-Chloroisatin derivatives have shown potential as inhibitors of aldose reductase (ALR2), an enzyme involved in the polyol pathway [13]. Abnormal activation of this pathway is an important cause of oxidative stress, particularly under hyperglycemic conditions [13]. The inhibition of ALR2 by 5-Chloroisatin derivatives could potentially mitigate oxidative stress and associated complications [13] [14].

XLogP3

1.3Hydrogen Bond Acceptor Count

2Hydrogen Bond Donor Count

1Exact Mass

180.9930561 g/molMonoisotopic Mass

180.9930561 g/molHeavy Atom Count

12GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.Pictograms

Irritant

Other CAS

17630-76-1Wikipedia

5-chloro-1H-indole-2,3-dioneDates

Last modified: 08-15-2023